

# Imofinostat (ABT-301): A Technical Overview of a Novel Histone Deacetylase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Imofinostat** (ABT-301), also known as MPT0E028, is a potent and selective, orally active histone deacetylase (HDAC) inhibitor. It has demonstrated significant antitumor activity in a range of preclinical cancer models, including colorectal cancer, B-cell lymphoma, non-small cell lung carcinoma, and pancreatic cancer. Its mechanism of action involves the inhibition of class I and IIb HDAC enzymes, leading to hyperacetylation of histones and other proteins, which in turn induces cell cycle arrest, apoptosis, and modulation of the tumor microenvironment. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, preclinical data, and relevant experimental protocols for **Imofinostat**.

## **Chemical Structure and Properties**

**Imofinostat** is chemically described as (E)-3-(1-(phenylsulfonyl)indolin-5-yl)-N-hydroxyacrylamide. Its chemical structure and key identifiers are summarized below.

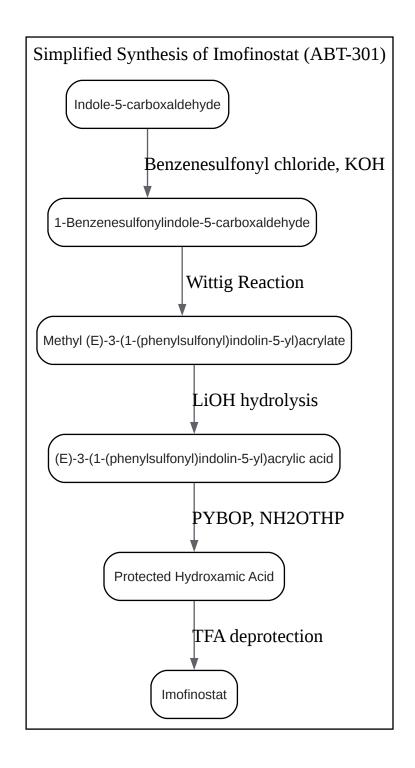


Identifier	Value
IUPAC Name	(2E)-3-[1-(benzenesulfonyl)-2,3-dihydro-1H-indol-5-yl]-N-hydroxyprop-2-enamide
Synonyms	ABT-301, MPT0E028, TMU-C-0012
Molecular Formula	C17H16N2O4S
Molecular Weight	344.39 g/mol
CAS Number	1338320-94-7
SMILES	O=C(NO)/C=C/c1cc2c(cc1)N(S(=O) (=O)c1ccccc1)CC2
InChI Key	MGTIFSBCGGAZDB-VQHVLOKHSA-N

## **Synthesis Overview**

The synthesis of **Imofinostat** involves a multi-step process starting from commercially available indole-5-carboxaldehyde. A general synthetic scheme is outlined below, based on the synthesis of similar 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles.





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Figure 1: Simplified synthetic route for Imofinostat.

## **Mechanism of Action**



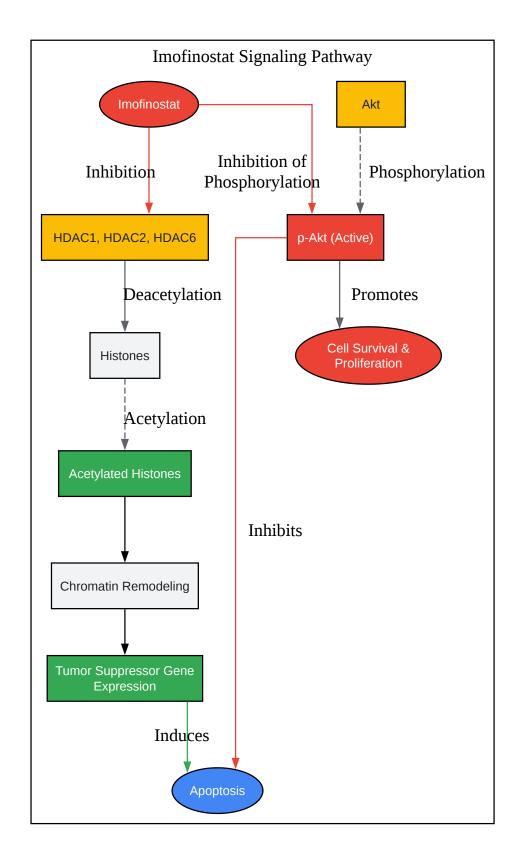




**Imofinostat** is a selective inhibitor of histone deacetylases (HDACs), with potent activity against HDAC1, HDAC2, and HDAC6.[1][2] The inhibition of these enzymes leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the reexpression of silenced tumor suppressor genes. Beyond histone modification, **Imofinostat** also affects the acetylation status of non-histone proteins, including  $\alpha$ -tubulin.

A key aspect of **Imofinostat**'s mechanism is its ability to reduce the phosphorylation of Akt, a central protein in a signaling pathway that promotes cell survival and proliferation.[1][2] By inhibiting Akt phosphorylation, **Imofinostat** promotes apoptosis in cancer cells.





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**Figure 2:** Proposed signaling pathway of **Imofinostat**.



# Preclinical Data In Vitro Activity

**Imofinostat** has demonstrated potent inhibitory activity against several HDAC enzymes and exhibits broad-spectrum antiproliferative effects against various human cancer cell lines.

Table 1: HDAC Enzyme Inhibition[1][2]

HDAC Isoform	IC50 (nM)
HDAC1	53.0
HDAC2	106.2
HDAC6	29.5
HDAC8	2500
HDAC4	>10000

Table 2: Antiproliferative Activity (GI<sub>50</sub>, μM)

Cell Line	Cancer Type	Gl <sub>50</sub> (μM)
HCT116	Colorectal Cancer	Concentration-dependent inhibition
Ramos	B-cell Lymphoma	Significant inhibition at 0.3-100 μΜ
BJAB	B-cell Lymphoma	Significant inhibition at 0.3-100 μΜ
AsPC-1	Pancreatic Cancer	Data not specified
A549	Non-small Cell Lung Carcinoma	Data not specified

## **In Vivo Activity**



Oral administration of **Imofinostat** has been shown to inhibit tumor growth and prolong survival in various xenograft models.

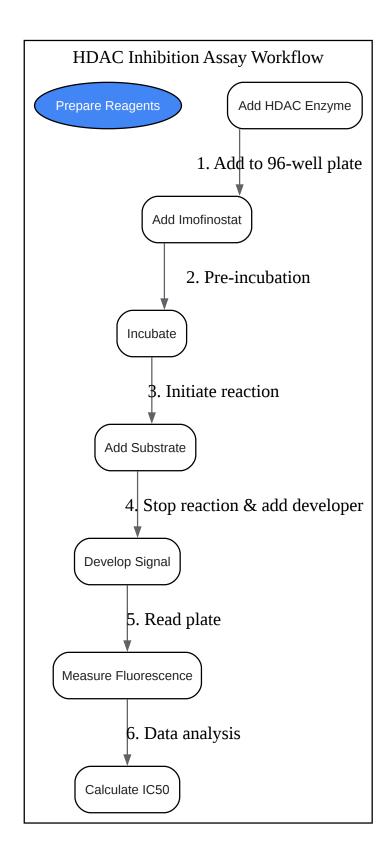
Table 3: In Vivo Antitumor Efficacy[1]

Cancer Model	Dosing Regimen	Key Findings
HCT116 Xenograft	50-200 mg/kg, p.o., daily for 15 days	Dose-dependent tumor growth inhibition. Complete regression in some mice at 200 mg/kg.
BJAB Xenograft	50-200 mg/kg, p.o., daily for 31 days	Dose-dependent tumor growth inhibition. Increased caspase 3 and PARP activation.
Ramos Xenograft	100 mg/kg, p.o., daily	Significantly prolonged survival.
AsPC-1 Xenograft	25 mg/kg, p.o., daily	Significant reduction in tumor volume. Increased cleaved caspase-3.

# Experimental Protocols HDAC Inhibition Assay (Fluorometric)

This protocol provides a general framework for determining the IC<sub>50</sub> of **Imofinostat** against specific HDAC enzymes.





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Figure 3: General workflow for HDAC inhibition assay.



#### Methodology:

- Reagent Preparation: Prepare serial dilutions of Imofinostat. Dilute the recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC6) in the assay buffer.
- Enzyme and Inhibitor Incubation: In a 96-well plate, add the diluted HDAC enzyme to each well. Add the various concentrations of **Imofinostat** or vehicle control. Incubate at 37°C for 15 minutes.
- Substrate Addition: Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Fluor-de-Lys®). Incubate at 37°C for a specified time (e.g., 30-60 minutes).
- Signal Development: Stop the reaction by adding a developer solution. Incubate at room temperature for 15 minutes to allow the fluorescent signal to develop.
- Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
- Data Analysis: Calculate the percentage of inhibition for each concentration of **Imofinostat** and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## **Cell Viability Assay (MTT Assay)**

This protocol outlines the determination of the antiproliferative effects of **Imofinostat** on cancer cells.

#### Methodology:

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with serial dilutions of **Imofinostat** for the desired time period (e.g., 48 or 72 hours).
- MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.



- Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI<sub>50</sub> value.

## **Western Blot for Akt Phosphorylation**

This protocol describes the assessment of **Imofinostat**'s effect on the Akt signaling pathway.

#### Methodology:

- Cell Lysis: Treat cancer cells with Imofinostat for the desired time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 μg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
- · Immunoblotting:
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) or total Akt overnight at 4°C.
  - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities using densitometry software and normalize the levels
  of phosphorylated Akt to total Akt.



### **Modulation of the Tumor Microenvironment**

Preclinical studies indicate that **Imofinostat** can modulate the tumor microenvironment by promoting the infiltration and activity of CD8+ cytotoxic T cells and inhibiting myeloid-derived suppressor cells (MDSCs). This suggests a potential for combination therapy with immune checkpoint inhibitors. A Phase I/II clinical trial (NCT05232127) is evaluating **Imofinostat** in combination with tislelizumab (a PD-1 inhibitor) and bevacizumab (a VEGF inhibitor) for metastatic colorectal cancer.

### Conclusion

**Imofinostat** (ABT-301) is a promising, orally available HDAC inhibitor with a well-defined chemical structure and a multi-faceted mechanism of action. Its potent in vitro and in vivo antitumor activities, coupled with its ability to modulate the Akt signaling pathway and the tumor microenvironment, position it as a strong candidate for further clinical development, both as a monotherapy and in combination with other anticancer agents. The detailed technical information and protocols provided in this guide are intended to support ongoing and future research into this novel therapeutic agent.

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## References

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- To cite this document: BenchChem. [Imofinostat (ABT-301): A Technical Overview of a Novel Histone Deacetylase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611987#what-is-the-chemical-structure-of-imofinostat-abt-301]

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